Sulfacytine

描述

Sulfacytine is a short-acting sulfonamide antibiotic. Sulfonamides are synthetic bacteriostatic antibiotics that inhibit the growth and multiplication of bacteria by interfering with their folic acid synthesis. This compound is effective against a wide range of gram-positive and gram-negative bacteria .

准备方法

合成路线和反应条件

磺胺嘧啶是通过一系列化学反应合成的,这些反应涉及对氨基苯甲酸 (PABA) 与嘧啶衍生物的缩合。关键步骤包括:

缩合反应: PABA 在酸性条件下与嘧啶衍生物反应形成磺酰胺键。

工业生产方法

磺胺嘧啶的工业生产涉及使用与上述类似的化学反应进行大规模合成。 该工艺针对高产率和高纯度进行了优化,并包括严格的质量控制措施,以确保最终产品符合药典标准 .

化学反应分析

反应类型

磺胺嘧啶会发生多种类型的化学反应,包括:

氧化: 磺胺嘧啶可以被氧化形成砜衍生物。

还原: 磺胺嘧啶的还原会导致胺衍生物的形成。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

氧化: 砜衍生物。

还原: 胺衍生物。

取代: 各种取代的磺酰胺.

科学研究应用

Clinical Applications

The primary clinical application of sulfacytine is in the treatment of uncomplicated urinary tract infections. The following sections detail specific studies that highlight its efficacy.

Treatment of Urinary Tract Infections

Numerous studies have demonstrated this compound's effectiveness in treating UTIs caused by susceptible strains such as Escherichia coli, Klebsiella, and Staphylococcus aureus.

- Study Comparison : A double-blind study compared this compound (1 g/day) to sulfisoxazole (4 g/day) over ten days in 132 patients. Results indicated that bacteriologic success was achieved in approximately 90% of patients treated with this compound, with clinical success (symptom resolution) noted in 85-90% of cases .

- Adverse Effects : Adverse reactions were minimal, with some patients experiencing mild laboratory abnormalities such as decreased white blood cell counts .

Broader Antimicrobial Spectrum

While primarily used for UTIs, this compound has shown activity against other infections caused by susceptible organisms. Its bacteriostatic properties make it a candidate for treating various bacterial infections, although resistance can limit its effectiveness.

Data Summary

The following table summarizes key findings from clinical studies on this compound:

| Study | Dosage | Bacteriologic Success (%) | Clinical Success (%) | Adverse Reactions |

|---|---|---|---|---|

| Study 1 | 1 g/day | 90 | 85-90 | Mild lab abnormalities |

| Study 2 | 1 g/day | 95-100 | 75-85 | Rare (headache, nausea) |

Case Study: Efficacy in UTI Treatment

A notable case involved a patient with recurrent UTIs who was treated with this compound after other antibiotics failed. The patient showed significant improvement after a ten-day course, highlighting this compound's role in managing resistant UTI cases .

Research Findings

Recent research emphasizes the importance of monitoring bacterial sensitivity to sulfonamides like this compound due to emerging resistance patterns. It is crucial for healthcare providers to consider susceptibility testing before initiating treatment .

作用机制

磺胺嘧啶作为二氢叶酸合成酶的竞争性抑制剂。该酶对于细菌合成二氢叶酸(叶酸的前体)至关重要。通过抑制这种酶,磺胺嘧啶阻止叶酸的形成,而叶酸对于细菌的生长和复制至关重要。 这会导致细菌细胞分裂受到抑制,最终导致细菌细胞死亡 .

相似化合物的比较

类似化合物

- 磺胺异恶唑

- 磺胺甲恶唑

- 磺胺嘧啶

- 磺胺吡啶

比较

磺胺嘧啶在磺胺类药物中是独特的,因为它具有短效性质和特定的活性谱。虽然其他磺胺类药物如磺胺甲恶唑和磺胺异恶唑具有更长的半衰期和更广泛的光谱,但磺胺嘧啶因其在急性感染中的快速作用而受到青睐。 此外,磺胺嘧啶对二氢叶酸合成酶的特异性抑制使其对某些细菌菌株特别有效 .

生物活性

Sulfacytine, a member of the sulfonamide class of antibiotics, exhibits significant biological activity primarily through its mechanism of action as a competitive inhibitor of dihydropteroate synthetase. This compound plays a crucial role in bacterial folic acid synthesis, which is vital for their growth and replication. Below is a detailed exploration of its biological activity, mechanisms, and relevant research findings.

This compound inhibits the enzyme dihydropteroate synthetase, preventing the condensation of p-aminobenzoic acid (PABA) with pteridine to form dihydropteroate, a precursor in the synthesis of dihydrofolic acid. This inhibition disrupts folic acid production, ultimately affecting the synthesis of nucleic acids and proteins essential for bacterial survival .

Pharmacokinetics

- Absorption : this compound is well absorbed when administered orally.

- Distribution : It achieves high concentrations in various body fluids including pleural, peritoneal, synovial, and ocular fluids.

- Resistance : Resistance to this compound typically indicates cross-resistance to other sulfonamides due to similar mechanisms of action across this class of antibiotics .

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against many gram-positive and some gram-negative bacteria. However, resistance can develop rapidly among certain strains. The effectiveness against specific pathogens can vary significantly based on local resistance patterns.

| Organism | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive (varies by strain) |

| Enterococcus faecalis | Sensitive |

| Pseudomonas aeruginosa | Variable sensitivity |

Case Studies and Research Findings

-

Antimicrobial Activity Enhancement :

Recent studies have explored enhancing the antimicrobial activity of sulfonamides through coordination with metal ions such as Ru(III). These complexes showed increased efficacy against various bacterial strains by improving penetration through bacterial membranes and blocking enzyme active sites . -

Combination Therapies :

Research has indicated that combining this compound with other agents may enhance its antibacterial properties. For instance, hybrid compounds developed by coupling sulfonamides with thienopyrimidines exhibited improved antibacterial and antifungal activities compared to their individual components . -

Cytotoxicity Studies :

Investigations into the cytotoxic effects of this compound and its derivatives on cancer cell lines have shown promising results. For example, complexes formed with Ru(III) demonstrated significant anticancer activity, reducing cell viability in MCF-7 (breast cancer) cells more effectively than free this compound .

Adverse Effects

While generally well-tolerated, this compound can cause adverse reactions including:

- Allergic reactions (rash, fever)

- Hematological effects (anemia, leukopenia)

- Gastrointestinal disturbances (nausea, vomiting)

Monitoring for these side effects is essential during treatment.

属性

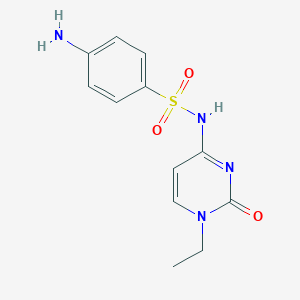

IUPAC Name |

4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-2-16-8-7-11(14-12(16)17)15-20(18,19)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBQAECNSSQUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023606 | |

| Record name | Sulfacytine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfacytine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

175 mg sol in 100 mL buffer at pH 5 at 37 °C, Insoluble in water; soluble in alkali, Solubility increases with increasing pH., 4.68e-01 g/L | |

| Record name | Sulfacytine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFACYTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfacytine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfacytine is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine. | |

| Record name | Sulfacytine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFACYTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from butyl alcohol, methanol, Crystalline | |

CAS No. |

17784-12-2, 1401-49-6 | |

| Record name | Sulfacytine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17784-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfactin (antibiotic) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfacytine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017784122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfacytine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfacytine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfacytine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACYTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T795873AJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFACYTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfacytine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166.5-168 °C, MP: 104 °C /Monohydrate/, 166.5 °C | |

| Record name | Sulfacytine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFACYTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfacytine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。